Cas no 1597670-65-9 (1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane)
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane
- 1597670-65-9
- EN300-1134592
-
- Inchi: 1S/C12H21IO/c1-10-4-6-12(9-13,7-5-10)14-8-11-2-3-11/h10-11H,2-9H2,1H3
- InChI Key: WVXCEOVQEGVENA-UHFFFAOYSA-N
- SMILES: ICC1(CCC(C)CC1)OCC1CC1
Computed Properties
- Exact Mass: 308.06371g/mol
- Monoisotopic Mass: 308.06371g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134592-0.05g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
| Enamine | EN300-1134592-0.1g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
| Enamine | EN300-1134592-0.25g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
| Enamine | EN300-1134592-0.5g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1134592-1.0g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1134592-2.5g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
| Enamine | EN300-1134592-5.0g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1134592-10.0g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1134592-1g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
| Enamine | EN300-1134592-5g |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane |
1597670-65-9 | 95% | 5g |
$3065.0 | 2023-10-26 |
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane
Chemical Profile of 1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane (CAS No. 1597670-65-9)
1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane, identified by its CAS number 1597670-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclohexane core, which is functionalized with both an iodomethyl group and an ethoxy-cyclopropyl moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The presence of the iodomethyl substituent on the cyclohexane ring is particularly noteworthy, as it introduces a reactive handle that can be utilized in various synthetic transformations. Iodomethylation reactions are widely employed in organic synthesis to introduce alkylation functionalities, and the iodine atom serves as a versatile electrophile in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for the development of biologically active compounds.
On the other hand, the cyclopropylmethoxy group adds another layer of complexity to the molecule. The cyclopropyl ring is known for its stability and rigidity, which can influence the conformational preferences and electronic properties of the molecule. Additionally, the methoxy group can participate in hydrogen bonding interactions, potentially modulating the binding affinity of the compound to biological targets. The combination of these two functional groups within a single molecule opens up possibilities for fine-tuning its pharmacological properties.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to accelerate the discovery of novel drug candidates. The structural motif present in 1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane aligns well with several pharmacophore models used in virtual screening. For instance, molecules containing iodine substituents have been explored for their potential as kinase inhibitors, while cyclohexane derivatives are frequently encountered in natural products and have demonstrated diverse biological activities.
The iodomethyl group specifically has been utilized in the synthesis of antiviral and anticancer agents. For example, iodoalkanes serve as key intermediates in the preparation of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. Similarly, iodinated compounds have shown promise as radioligands for positron emission tomography (PET) imaging, enabling non-invasive visualization of biological processes at the molecular level.
The cyclopropylmethoxy moiety also contributes to the overall pharmacological profile of this compound. Cyclopropane-containing molecules have been reported to exhibit interesting biological activities, including antimicrobial and anti-inflammatory effects. The methoxy group can further enhance these properties by participating in specific interactions with biological targets. This dual functionality makes 1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane a versatile scaffold for medicinal chemists to explore.
Recent advancements in synthetic methodologies have enabled more efficient preparation of complex molecules like 1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane. Techniques such as transition-metal-catalyzed reactions and flow chemistry have significantly improved yields and purity levels, making it feasible to conduct large-scale screenings and derivatization studies. These innovations are critical for optimizing lead compounds into viable drug candidates.
The potential applications of this compound extend beyond traditional small-molecule drug discovery. It can also serve as a building block for peptidomimetics and other biologically relevant molecules. The ability to introduce diverse functional groups at specific positions on the cyclohexane ring allows for rapid diversification of the chemical library, which is essential for identifying hits with optimal pharmacokinetic profiles.
In conclusion,1-(cyclopropylmethoxy)-1-(iodomethyl)-4-methylcyclohexane (CAS No. 1597670-65-9) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it suitable for various synthetic applications and offers opportunities for developing novel therapeutic agents targeting multiple disease pathways. As computational chemistry and synthetic methodologies continue to evolve, compounds like this will play an increasingly important role in accelerating drug discovery efforts worldwide.
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